1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid belongs to the class of N-protected amino acids. These compounds are valuable building blocks in peptide synthesis and medicinal chemistry. [, , , ] The benzyloxycarbonyl (Cbz or Z) protecting group is commonly employed to mask the reactivity of the amine functionality during peptide synthesis, preventing unwanted side reactions. [] The presence of both carboxylic acid and protected amine groups in its structure suggests its potential use as a versatile intermediate in the synthesis of more complex molecules.
1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid is a chemical compound characterized by the molecular formula CHN O and a molecular weight of approximately 277.31 g/mol. This compound features a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid functional group, which are significant for its chemical reactivity and potential biological applications. The compound is also identified by the CAS Number 203522-12-7, and its InChI key is URTPNQRAHXRPMP-UHFFFAOYSA-N.
1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid is primarily sourced from chemical suppliers and databases such as PubChem and BenchChem. It falls under the classification of piperidine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid can be achieved through various organic synthesis methods. A common approach involves the protection of the carboxylic acid group using benzyloxycarbonyl (Cbz) chemistry, which helps in preventing unwanted reactions during subsequent steps.
The synthesis typically follows these steps:
The reaction conditions usually involve solvents like acetone or dichloromethane and may require catalysts or reagents such as Jones reagent for oxidation steps.
The molecular structure of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid includes:
The compound's structural representation can be expressed in SMILES notation as C1CN(C(=O)OCC2=CC=CC=C2)CC1C(=O)O
.
The chemical behavior of 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid can be analyzed through several key reactions:
These reactions are crucial for modifying the compound for various applications in drug development and synthesis .
The mechanism of action for 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid is primarily linked to its interactions with biological targets due to its structural features. The presence of the piperidine ring allows it to interact with neurotransmitter receptors, while the benzyloxycarbonyl group may influence binding affinity and selectivity.
In silico studies suggest that this compound could exhibit significant biological activities based on its molecular structure, potentially acting as an inhibitor in metabolic pathways relevant to cancer treatment or as an antibacterial agent .
Relevant data from studies indicate that this compound has favorable properties for further research into therapeutic applications.
1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid has several notable applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2